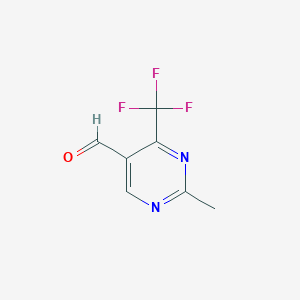
4-(Ethoxymethyl)piperidine-1-carboximidamide
Overview
Description
4-(Ethoxymethyl)piperidine-1-carboximidamide, also known as EMC, is a synthetic organic compound with many diverse applications in the scientific research field. It is a colorless liquid that is used in the synthesis of a variety of pharmaceuticals, drugs, and other compounds. In addition, EMC has been used in the synthesis of various polymers, as a surfactant, and as a building block in the synthesis of other compounds.
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . Their unique chemical structure allows them to interfere with the life cycle of viruses, making them a promising area of research in the fight against viral diseases .
Antimalarial Applications
Some piperidine derivatives have been tested for their activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum . These compounds could potentially contribute to the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives are also being utilized as antimicrobial and antifungal agents . Their ability to inhibit the growth of bacteria and fungi makes them useful in the development of new antimicrobial and antifungal treatments .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to relieve pain and reduce inflammation, making them valuable in the treatment of conditions like arthritis .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage symptoms of mental disorders, providing a potential avenue for the development of new antipsychotic medications .
Anticoagulant Applications
Lastly, piperidine derivatives have been used as anticoagulant agents . They can prevent blood clots, making them useful in the prevention and treatment of conditions like deep vein thrombosis .
Mechanism of Action
Target of Action
The primary targets of 4-(Ethoxymethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These targets play crucial roles in cell proliferation and survival, making them important targets for antiproliferative agents .
Mode of Action
4-(Ethoxymethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. This inhibition is achieved through binding to the active sites of these targets, thereby preventing their normal function . The specific interactions between the compound and its targets result in changes to the cellular processes controlled by these targets .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 4-(Ethoxymethyl)piperidine-1-carboximidamide affects multiple biochemical pathways. These pathways are primarily involved in cell proliferation and survival. By inhibiting these pathways, the compound exerts its antiproliferative effects .
Pharmacokinetics
In silico adme/pharmacokinetic analysis was considered for a series of piperine-carboximidamide hybrids , which could provide insights into the pharmacokinetics of 4-(Ethoxymethyl)piperidine-1-carboximidamide.
Result of Action
The molecular and cellular effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide’s action include the inhibition of cell proliferation. This is evidenced by the compound’s antiproliferative activity against four cancer cell lines . The most effective derivatives demonstrated potent anti-CDK2 action, which is more potent than the reference dinaciclib .
properties
IUPAC Name |
4-(ethoxymethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-13-7-8-3-5-12(6-4-8)9(10)11/h8H,2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOCAYMORFWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)piperidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
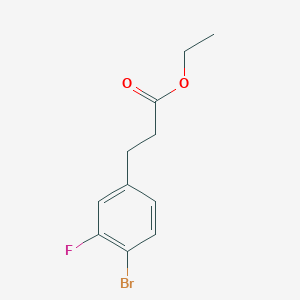
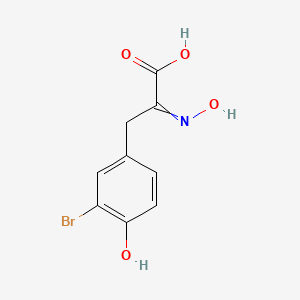
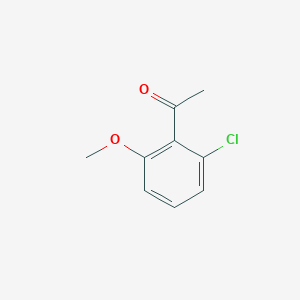
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
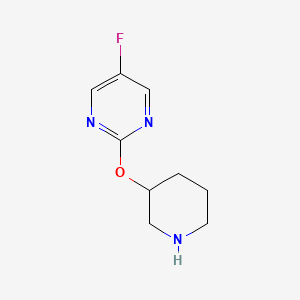

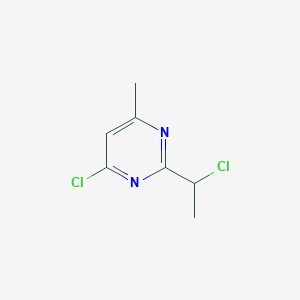

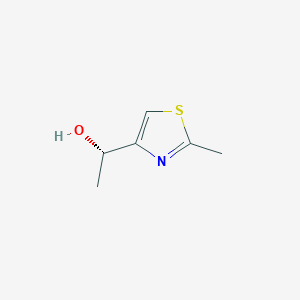
![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)
